molecular formula C20H26N2O3S B4520933 2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide

2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide

Cat. No.: B4520933
M. Wt: 374.5 g/mol
InChI Key: PXYCMIWIZAWLJX-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide is a complex organic compound with a molecular formula of C24H32N2O2 . This compound features a sulfonamide group, a morpholine ring, and a phenyl group, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

2,5-dimethyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-4-5-16(2)20(14-15)26(23,24)21-17(3)18-6-8-19(9-7-18)22-10-12-25-13-11-22/h4-9,14,17,21H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYCMIWIZAWLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1-[4-(morpholin-4-yl)phenyl]ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholine ring can interact with hydrophobic pockets in receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the sulfonamide group allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide
Reactant of Route 2
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2,5-dimethyl-N-{1-[4-(morpholin-4-yl)phenyl]ethyl}benzenesulfonamide

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